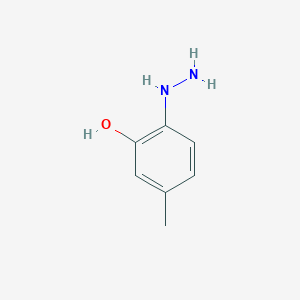

2-Hydrazino-5-methyl-phenol

Description

General Context of Hydrazine (B178648) and Phenol (B47542) Functionalities in Organic Chemistry

In the landscape of organic chemistry, both hydrazine and phenol functionalities represent cornerstone building blocks for the synthesis of a multitude of complex molecules.

Hydrazine Functionality: Hydrazine (H₂N-NH₂) and its organic derivatives are characterized by their potent nucleophilicity, attributed to the alpha-effect. wikipedia.org This property makes them highly reactive toward electrophilic centers, most notably carbonyl groups. The reaction of a hydrazine with an aldehyde or a ketone is a classic condensation reaction that yields a hydrazone. wikipedia.org Hydrazones are a class of compounds containing the R¹R²C=NNH₂ functional group and are pivotal intermediates in many significant transformations. wikipedia.orgnumberanalytics.com For instance, the Wolff-Kishner reduction utilizes a hydrazone intermediate to deoxygenate carbonyls to their corresponding alkanes. wikipedia.org Furthermore, hydrazines serve as precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles. wikipedia.org They can also act as reducing agents, with the convenient by-products of nitrogen gas and water. wikipedia.org

Phenol Functionality: Phenols are aromatic compounds featuring a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. britannica.com This hydroxyl group profoundly influences the reactivity of the aromatic ring, making it significantly more susceptible to electrophilic aromatic substitution than benzene itself. britannica.comteachy.app The oxygen atom's lone pairs delocalize into the ring, increasing electron density, particularly at the ortho and para positions. This activation facilitates reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation. numberanalytics.com Phenols are also acidic and can be deprotonated to form phenoxide ions, which are even more reactive. teachy.appresearchgate.net Their ability to undergo condensation reactions, for example with aldehydes, is the basis for producing phenolic resins. numberanalytics.com Phenols are essential precursors in the industrial synthesis of products ranging from polymers and dyes to pharmaceuticals and agrochemicals. numberanalytics.comlibretexts.org

| Functional Group | Key Characteristics | Common Reactions |

| Hydrazine | Strong Nucleophile, Reducing Agent | Condensation (forms Hydrazones), Cyclization (forms Heterocycles), Wolff-Kishner Reduction |

| Phenol | Activated Aromatic Ring, Acidic | Electrophilic Aromatic Substitution, Condensation (forms Resins), Esterification |

Significance of the 2-Hydrazino-5-methyl-phenol Scaffold in Contemporary Chemical Synthesis

The this compound scaffold is a specialized reagent that combines the attributes of both hydrazines and phenols in a single molecule. Its significance in modern chemical synthesis lies in its capacity as a versatile and bifunctional building block.

The strategic placement of the hydrazine and hydroxyl groups at the 1 and 2 positions of the aromatic ring is particularly noteworthy. This ortho-arrangement allows the molecule to act as an efficient chelating agent for metal ions, especially after condensation of the hydrazine group.

A primary application of this scaffold is in the synthesis of more elaborate molecules, particularly Schiff bases and their corresponding metal complexes. The hydrazine moiety readily undergoes condensation with a wide array of aldehydes and ketones to form hydrazone derivatives. mdpi.comajrconline.orgscirp.org These hydrazones, incorporating the phenolic hydroxyl group, are excellent ligands for coordinating with various transition metals. The resulting metal complexes are subjects of research for their potential catalytic activity and use in materials science.

The reactivity of the scaffold can be directed at either functional group or both simultaneously. For example, the hydrazine group can be transformed into a hydrazone, which can then participate in cyclization reactions to generate diverse heterocyclic systems. Concurrently, the phenol ring, activated by both the hydroxyl and the electron-donating methyl group at the 5-position, remains available for further functionalization via electrophilic substitution.

In essence, this compound serves as a valuable starting material, providing synthetic chemists with a platform to construct complex molecular architectures. Its bifunctional nature allows for the creation of targeted molecules, such as specialized ligands for catalysis or precursors for novel heterocyclic compounds. ajrconline.orgresearchgate.netresearchgate.net

| Reaction Type | Reagent | Product Type | Significance |

| Condensation | Aldehydes / Ketones | Hydrazones / Schiff Bases | Versatile intermediates, Ligands for metal complexes ajrconline.orgscirp.org |

| Cyclization | β-Diketones | Pyrazole Derivatives | Synthesis of heterocyclic compounds |

| Metal Chelation | Transition Metal Salts | Organometallic Complexes | Catalysis, Materials Science researchgate.net |

Spectroscopic Data for this compound Not Publicly Available

Despite targeted searches for the structural elucidation and spectroscopic characterization of this specific molecule, no published papers, databases, or public repositories containing the requested experimental data could be located. While information on related compounds such as phenol, methylphenols, and aminomethylphenols is accessible and provides a general understanding of the expected spectral regions for the functional groups present in this compound, this information is not a substitute for the actual experimental data of the compound .

Consequently, the generation of a detailed and scientifically accurate article with specific data tables and in-depth analysis for each spectroscopic technique, as outlined in the user's request, cannot be fulfilled at this time due to the absence of the necessary foundational data. The creation of such an article would require access to primary research where this specific compound has been synthesized and characterized, and its spectroscopic data has been published.

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDADWUVQQSHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can provide information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly useful for polar and thermally labile molecules. For a compound like 2-Hydrazino-5-methyl-phenol, ESI-MS would be expected to generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The exact mass of these ions would help confirm the molecular formula of the compound. Further fragmentation (MS/MS) could provide structural information by breaking the molecule into smaller, characteristic pieces. However, no specific ESI-MS studies or corresponding mass spectra for this compound have been reported.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic performance. For this compound, both the hydroxyl and hydrazino groups would likely be derivatized, for example, through silylation. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a fragmentation pattern that could be used for structural confirmation. There are no published GC-MS data specific to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. This method is well-suited for the analysis of phenolic compounds without the need for derivatization. A study using LC-MS for this compound would involve optimizing the chromatographic separation and then analyzing the eluting compound by mass spectrometry, likely using an ESI source. This would provide both retention time and mass spectral data for identification and quantification. As with the other MS techniques, there is no specific LC-MS research available for this compound.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the interaction of light with a molecule, providing information about its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Phenolic compounds typically exhibit characteristic absorption bands related to π-π* transitions in the benzene (B151609) ring. The positions of these bands are influenced by substituents on the ring. For this compound, one would expect absorption maxima in the UV region.

Solvatochromism is the change in the position of the absorption bands with a change in the polarity of the solvent. This phenomenon can provide insights into the electronic ground and excited states of a molecule. A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to characterize its solvatochromic behavior. Such a study has not been published.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but many aromatic compounds do. The technique is highly sensitive and can be used to study the electronic structure and environment of a molecule. An investigation into the fluorescence properties of this compound would involve determining its excitation and emission spectra and its quantum yield. Currently, there is no available literature on the fluorescence spectroscopy of this compound.

X-ray Crystallography for Solid-State Structure

No published data is available for this compound.

No published data is available for this compound.

Reactivity and Reaction Mechanisms of 2 Hydrazino 5 Methyl Phenol

Mechanistic Investigations of Derivative Formation

The reactivity of the hydrazino group in 2-Hydrazino-5-methyl-phenol is central to the formation of its various derivatives. Mechanistic studies have provided insights into the formation of Schiff bases and the subsequent conversion of hydrazones to azines.

Studies of Schiff Base Formation Mechanisms

The formation of Schiff bases from this compound proceeds through a well-established two-step mechanism involving the reaction of the primary amine of the hydrazine (B178648) moiety with a carbonyl compound. shodhsagar.comwjpsonline.com

The initial step is a nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate known as a carbinolamine. shodhsagar.com This step is generally reversible.

The second step involves the elimination of a water molecule from the carbinolamine, a process known as dehydration, to form the C=N double bond characteristic of an imine or, in this specific case, a hydrazone. shodhsagar.comwjpsonline.com This dehydration step is typically the rate-determining step and can be catalyzed by either acid or base. wjpsonline.com

Key Mechanistic Steps in Schiff Base (Hydrazone) Formation:

| Step | Description | Catalyst |

| 1. Nucleophilic Attack | The lone pair of electrons on the primary nitrogen of the hydrazine group attacks the carbonyl carbon of an aldehyde or ketone. | General acid/base |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine. | Solvent/catalyst |

| 3. Protonation of Hydroxyl | Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). | Acid |

| 4. Dehydration | The lone pair on the secondary nitrogen helps to expel the water molecule, forming a C=N double bond. | Acid/Base |

The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or dehydrating agents. shodhsagar.com The stability of the resulting hydrazone is enhanced by the conjugation provided by the aromatic ring of the phenol (B47542).

Mechanisms of Hydrazone-to-Azine Conversion

Hydrazones derived from this compound can undergo further reactions, including conversion to azines. This transformation can be mediated by factors such as the presence of metal ions. mdpi.com

One studied mechanism involves the hydrolysis of the hydrazone, which can be facilitated by a metal ion like Ag(I). mdpi.com In this process, the metal ion may coordinate to the hydrazone, promoting the cleavage of the C=N bond and subsequent reaction with another molecule of the hydrazine or a related species to form the symmetrical N-N bond of the azine.

A proposed pathway for the direct conversion of phenols to primary anilines using hydrazine and a palladium catalyst suggests that hydrazone and azine intermediates are plausible. rsc.orgrsc.org In this context, a cyclohexanone (B45756) or cyclohexenone intermediate, formed from the reduction of the phenol, condenses with hydrazine to yield a hydrazone or an azine. rsc.org This is followed by tautomerization and dehydrogenation to form a phenylhydrazine-type intermediate, which then undergoes reductive cleavage of the N-N bond. rsc.org

Prototropic Equilibria and Tautomerism Studies

Derivatives of this compound, particularly its hydrazones, can exhibit prototropic tautomerism, existing in equilibrium between different structural isomers that differ in the location of a proton.

The most common form of tautomerism in hydrazones derived from phenolic aldehydes is the keto-enol or, more accurately, the azo-hydrazone tautomerism. However, for hydrazones of hydroxy-substituted aromatic aldehydes, the equilibrium is typically between a phenol-hydrazone form and a keto-enamine form. researchgate.net The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings. researchgate.net

Studies on similar systems, such as 2-(1-iminoalkyl)-phenols, show a predominance of the O-H···N (phenol-imine) tautomer, which is stabilized by an intramolecular hydrogen bond. researchgate.net The transition to the N-H···O (keto-enamine) form can be induced by factors that increase the acidity of the phenol or by strong intermolecular hydrogen bonding. researchgate.net

For hydrazones of this compound, the following tautomeric equilibrium is expected:

Phenol-Hydrazone ⇌ Keto-Enamine Tautomerism

Computational studies, such as those using Density Functional Theory (DFT), have been employed to evaluate the relative stabilities of such tautomers, often indicating that the enaminone (a form of keto-enamine) is the most stable tautomeric form in some systems. mdpi.com

Coordination Chemistry of this compound and its Ligand Derivatives

The presence of multiple donor atoms (O, N) makes this compound and its derivatives, especially the hydrazone Schiff bases, excellent ligands for the formation of metal complexes.

Formation of Metal Complexes

Hydrazone derivatives of this compound readily form stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Ru(II). mdpi.comresearchgate.net The formation of these complexes typically occurs by reacting the ligand with a metal salt in a suitable solvent.

The chelation of the metal ion by the ligand is a key driving force for complex formation. The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligand. The stoichiometry of the metal complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2.

Examples of Metal Ions Forming Complexes with Hydrazone Ligands:

| Metal Ion | Typical Oxidation State | Reference |

| Copper | +2 | mdpi.com |

| Nickel | +2 | mdpi.com |

| Cobalt | +2, +3 | researchgate.net |

| Zinc | +2 | mdpi.com |

| Ruthenium | +2 | mdpi.com |

Ligand-Metal Binding Modes and Geometries

Hydrazone ligands derived from this compound can coordinate to metal ions in several ways, acting as bidentate or tridentate ligands. mdpi.com The specific binding mode depends on the structure of the ligand and the nature of the metal ion.

Commonly, these ligands coordinate to the metal center through the phenolic oxygen (after deprotonation) and the azomethine nitrogen atom. mdpi.com If the carbonyl precursor used to form the hydrazone contains an additional donor group (e.g., a pyridine (B92270) ring), the ligand can act as a tridentate donor.

The coordination of these ligands to metal ions results in various geometries for the resulting complexes. Octahedral, square planar, and tetrahedral geometries are frequently observed. mdpi.comresearchgate.net For instance, a metal ion coordinating with two tridentate hydrazone ligands will typically adopt an octahedral geometry.

Common Coordination Modes and Geometries:

| Ligand Type | Donor Atoms | Common Geometries |

| Bidentate | Phenolic O, Azomethine N | Square Planar, Tetrahedral |

| Tridentate | Phenolic O, Azomethine N, Additional Donor | Octahedral, Square Pyramidal |

Spectroscopic and Magnetic Characterization of Complexes

Complexes involving ligands derived from hydrazino-phenols are instrumental in coordination chemistry, and their structures are elucidated through various spectroscopic and magnetic techniques. While specific data for complexes of this compound are not extensively detailed in the literature, the characterization methods follow established principles for similar Schiff base or hydrazone complexes. mdpi.comresearchgate.netnih.gov

Spectroscopic analysis is fundamental to determining the coordination mode of the ligand to the metal center. In Infrared (IR) spectroscopy, the formation of a complex through the hydrazino moiety can be inferred from shifts in the N-H stretching and bending vibrations. If the ligand is converted to a Schiff base, the characteristic C=N (azomethine) stretching frequency in the IR spectrum is a key diagnostic peak; its shift upon complexation indicates the coordination of the imine nitrogen to the metal ion. researchgate.netnih.gov For instance, the hydrazide-hydrazone moiety typically shows signals around 3050 cm⁻¹ (-NH), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N). mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand's structure in solution. Upon complexation, chemical shifts of protons and carbons near the coordination sites are affected. In ¹H NMR, the signal for the azomethine proton (-CH=) of a Schiff base ligand, typically found between δ 8-9 ppm, may shift upon coordination to a metal. mdpi.comnih.gov The disappearance of the phenolic -OH proton signal can indicate deprotonation and coordination of the oxygen atom to the metal. nih.gov

Electronic spectroscopy (UV-Visible) reveals information about the electronic transitions within the complex. These spectra typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions, the latter being characteristic for complexes of transition metals with unfilled d-orbitals. uobaghdad.edu.iq

Mass spectrometry helps in confirming the molecular weight of the complexes and provides evidence for the stoichiometric composition. nih.gov Molar conductance measurements in various solvents are used to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic metal complexes. These measurements help determine the number of unpaired electrons in the metal center, which in turn provides insights into its oxidation state and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iqresearchgate.net For example, Co(II) d⁷ complexes often exhibit magnetic moment values indicative of high-spin octahedral or tetrahedral geometries. researchgate.net

Table 1: General Spectroscopic Data Ranges for Hydrazone Schiff Base Complexes

| Spectroscopic Technique | Key Feature | Typical Chemical Shift/Frequency Range | Indication upon Complexation |

|---|---|---|---|

| IR Spectroscopy | Azomethine (C=N) stretch | 1550-1650 cm⁻¹ | Shift in frequency |

| Phenolic (O-H) stretch | 3200-3400 cm⁻¹ (broad) | Disappearance or significant broadening | |

| ¹H NMR Spectroscopy | Azomethine (-CH=N) proton | δ 8.0 - 9.0 ppm | Downfield or upfield shift |

| Phenolic (-OH) proton | δ 10.0 - 13.0 ppm | Disappearance | |

| ¹³C NMR Spectroscopy | Azomethine (C=N) carbon | δ 145 - 160 ppm | Shift in chemical shift |

| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer | 300 - 600 nm | Appearance of new bands |

Note: The exact values can vary significantly depending on the specific metal, ligand structure, and solvent.

Reactions as Precursors for Other Functional Groups

This compound is a type of phenylhydrazine, a class of compounds that serve as key intermediates in the conversion of phenols to primary anilines. A general and practical method utilizes hydrazine as the amine source in a palladium-catalyzed reaction. nih.govrsc.org This transformation is significant as it allows for the synthesis of anilines, which are vital building blocks for pharmaceuticals and materials, directly from naturally abundant phenols. nih.govresearchgate.net

The reaction conditions are crucial for selectivity. It has been hypothesized that under basic or less acidic conditions, the reduction of the hydrazone intermediate is slowed, favoring the dehydrogenation process that leads to the phenylhydrazine. nih.govsemanticscholar.org The choice of solvent and catalyst also significantly impacts the yield and selectivity of the primary aniline. researchgate.net Hydrazine can act as both the amine source and the hydride source in this transformation. researchgate.net

Table 2: Optimized Conditions for the General Conversion of Phenols to Primary Anilines

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd/C (Palladium on carbon) | Catalyzes dehydrogenation and N-N bond cleavage | nih.gov |

| Amine Source | Hydrazine monohydrate (N₂H₄·H₂O) | Provides the amino group | researchgate.net |

| Base | LiOH (Lithium hydroxide) | Promotes selectivity towards the primary aniline | rsc.org |

| Temperature | ~170 °C | Provides energy for the reaction to proceed at a reasonable rate | researchgate.net |

| Solvent | 1,4-dioxane or THF | Solubilizes reactants | nih.gov |

This table represents a summary of optimized conditions for the general reaction as described in the cited literature.

This compound can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. The reactivity stems from the hydrazine moiety (-NHNH₂), which possesses a lone pair of electrons on the terminal nitrogen atom. Hydrazines are known to be strong nucleophiles, sometimes exhibiting enhanced reactivity known as the alpha-effect. researchgate.net

In a typical SNAr mechanism, the nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., a halide). libretexts.orglibretexts.org This reaction is highly favored when the aromatic ring is activated by strongly electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group. youtube.com

The reaction proceeds via a two-step, addition-elimination mechanism. libretexts.org

Addition Step: The nucleophile, in this case, the terminal nitrogen of this compound, attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, during which the aromaticity of the ring is temporarily lost. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized over the aromatic ring and, more importantly, onto the electron-withdrawing substituents. libretexts.org

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the formation of the final substituted product.

The presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring of this compound would electronically influence the nucleophilicity of the hydrazine group, though the primary nucleophilic attack would occur from the hydrazine's terminal nitrogen. Therefore, this compound is a suitable precursor for synthesizing more complex molecules by attaching the hydrazino-methyl-phenol scaffold to an activated aromatic system. youtube.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are cornerstones of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, are popular for their balance of accuracy and computational efficiency, making them suitable for studying complex organic molecules. karazin.uaajchem-a.com These methods are employed to solve the Schrödinger equation approximately, yielding information about the molecule's energy and electronic structure.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For flexible molecules like 2-Hydrazino-5-methyl-phenol, which has rotatable bonds, this process is extended to a conformational analysis to identify the most energetically favorable conformer(s).

The analysis involves calculating the energies of various possible spatial arrangements (rotamers) that arise from the rotation around single bonds, such as the C-N and N-N bonds of the hydrazine (B178648) group. The structure with the lowest energy is identified as the global minimum. mdpi.com The stability of different conformers is often influenced by subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the nitrogen atoms of the hydrazine group, which can significantly stabilize a particular geometry. shahucollegelatur.org.innih.gov Computational studies on similar phenolic hydrazine derivatives have shown that intramolecular hydrogen bonds are a major feature, leading to the formation of stable six-membered rings. shahucollegelatur.org.in The optimization process is confirmed to have found a true minimum by performing a vibrational frequency calculation; the absence of any imaginary (negative) frequencies indicates a stable structure. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. ajchem-a.comnih.gov Conversely, a large energy gap implies high stability. irjweb.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

DFT calculations are routinely used to compute the energies of these frontier orbitals. For instance, a study on 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole using the B3LYP/6-311++G(d,p) method provided key insights into its reactivity based on its energy gap. ajchem-a.com The table below presents typical HOMO-LUMO energy values calculated for a related phenolic compound, illustrating the data obtained from such analyses.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data based on calculations for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

To understand the distribution of electronic charge within a molecule and identify reactive sites for electrophilic or nucleophilic attack, population analysis methods are employed. Mulliken population analysis is a common technique that partitions the total electron density among the atoms, providing an estimation of partial atomic charges. karazin.uakarazin.ua These charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). nih.gov For example, in phenolic compounds, oxygen atoms typically exhibit a significant negative Mulliken charge, identifying them as nucleophilic centers. nih.gov

A more advanced and less basis-set-dependent method is Natural Bond Orbital (NBO) analysis. NBO analysis provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies non-covalent interactions, such as hyperconjugation and hydrogen bonds. nih.gov It calculates the "natural atomic charges," which are generally considered more reliable than Mulliken charges. Furthermore, NBO analysis reveals stabilizing interactions by examining the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, quantifying these interactions via second-order perturbation theory (E(2) energy). nih.govwisc.edu This can reveal, for instance, the stabilizing effect of electron delocalization from a nitrogen lone pair into an adjacent anti-bonding orbital.

The following table shows representative Mulliken charge data calculated for a substituted phenol (B47542), demonstrating the typical charge distribution obtained from such an analysis.

| Atom | Charge (a.u.) |

|---|---|

| C1 | -0.082 |

| C2 | 0.293 |

| C3 | -0.231 |

| O8 | -0.589 |

| H12 | 0.432 |

Data adapted from calculations on 2,6-dichloro-4-fluoro phenol. karazin.ua

Thermodynamic and Spectroscopic Property Prediction

Computational methods are also highly effective in predicting the thermodynamic properties and simulating the spectra of molecules. These predictions are invaluable for understanding the stability, reaction energetics, and for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental measurements.

The Gibbs free energy (G) is a fundamental thermodynamic property that indicates the stability of a molecule or the spontaneity of a chemical reaction. DFT calculations can be used to compute thermodynamic parameters like enthalpy (H), entropy (S), and consequently, the Gibbs free energy (G = H - TS). scielo.brarxiv.org By comparing the Gibbs free energies of different isomers or conformers, one can predict their relative stability under specific conditions (e.g., room temperature and pressure). scielo.br

For instance, in a theoretical study on substituted diphenylhydrazine isomers, Gibbs free energy calculations successfully explained why one isomer was preferentially formed in the experimental synthesis—it was the most thermodynamically stable. scielo.br Such calculations are crucial for understanding reaction mechanisms and predicting product distributions. The table below, adapted from this study, shows how the position of a methyl group affects the thermodynamic properties of a series of hydrazine isomers.

| Molecule Isomer | ΔrG (Kcal/mol) | ΔfG (Kcal/mol) | E (Hartree) |

|---|---|---|---|

| A211 | 16.46 | -196.54 | -921.98702 |

| A212 | 13.54 | -198.37 | -921.99065 |

| A213 | 12.92 | -197.38 | -921.99038 |

| A214 | 18.98 | -196.43 | -921.98516 |

| A215 | 13.15 | -200.62 | -921.99271 |

| A216 | 10.76 | -199.15 | -921.99329 |

Data from a theoretical study on methyl-substituted diphenylhydrazines. scielo.br

Simulating infrared (IR) and ultraviolet-visible (UV-Vis) spectra is a powerful application of computational chemistry used for structural elucidation.

Infrared (IR) Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's normal modes. biorxiv.orgresearchgate.net These calculated frequencies, which correspond to the absorption bands in an experimental IR spectrum, are typically scaled by a factor to correct for anharmonicity and other approximations inherent in the computational method. karazin.ua A close match between the simulated and experimental spectra provides strong evidence for the proposed molecular structure. For a molecule like this compound, key vibrational modes would include O-H stretching, N-H stretching, C=C stretching of the aromatic ring, and C-N stretching.

UV-Vis Spectra: The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). scielo.brkarazin.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. acs.org These calculations help in interpreting experimental UV-Vis spectra and understanding the electronic transitions (e.g., n→π* or π→π*) responsible for the observed absorptions. acs.org

The following table presents a comparison of experimental and calculated vibrational frequencies for a related compound, thymoquinone, demonstrating the accuracy of such simulations.

| Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| C=O stretching | 1655 | 1659 |

| CH3 asymmetric stretching | 2970 | 3001 |

| CH3 symmetric stretching | 2878 | 2930 |

| C-H stretching (vinyl) | 3050 | 3080 |

Data adapted from a computational study on 2-isopropyl-5-methyl-1,4-benzoquinone (thymoquinone). karazin.ua

Intermolecular Interactions and Crystal Engineering Insights

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. For this compound, the presence of hydroxyl (-OH), hydrazino (-NHNH2), and phenyl groups suggests that hydrogen bonding and van der Waals forces are the primary drivers of its supramolecular architecture.

Hydrogen Bonding Analysis

The this compound molecule contains multiple hydrogen bond donor and acceptor sites, predisposing it to form intricate and stable hydrogen-bonding networks. The hydroxyl group is a strong hydrogen bond donor, while its oxygen atom is an acceptor. The hydrazino group is particularly versatile, with both nitrogen atoms capable of acting as acceptors and the hydrogen atoms serving as donors.

Studies on similar molecules, such as aminophenols, provide a model for these interactions. For instance, the crystal structure of p-aminophenol is characterized by a complex, supertetrahedral hydrogen-bonded architecture where each molecule is linked to six neighbors, ensuring all donors and acceptors are engaged. researchgate.netslideshare.net In substituted aminophenols like 4-amino-2,6-dichlorophenol, intermolecular O—H···N and N—H···O hydrogen bonds link molecules into infinite chains and sheets. slideshare.net

In addition to intermolecular bonds, the proximity of the hydroxyl and hydrazino groups at positions 1 and 2 on the phenol ring could facilitate the formation of a stable intramolecular O—H···N hydrogen bond. This type of intramolecular bond is a common feature in ortho-hydroxyaryl Schiff bases and related compounds, where it forms a stable six-membered S(6) ring motif. nih.govnih.gov The formation of such a bond would influence the molecule's conformation and its ability to participate in further intermolecular interactions. The remaining N-H bonds in the hydrazino group would still be available to form intermolecular connections, leading to a robust three-dimensional crystal structure.

Table 1: Expected Hydrogen Bonding Capabilities of this compound

| Functional Group | Donor/Acceptor Capability | Potential Interactions |

| Hydroxyl (-OH) | Strong Donor, Acceptor | Intermolecular (O-H···O, O-H···N), Intramolecular (O-H···N) |

| Hydrazino (-NHNH₂) | Donor, Acceptor | Intermolecular (N-H···O, N-H···N) |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the close contacts between adjacent molecules.

While a specific Hirshfeld analysis for this compound is not available, studies on substituted phenols and related heterocyclic structures offer clear insights into the expected distribution of intermolecular contacts. mq.edu.aunih.gov These analyses consistently show that H···H contacts account for the largest portion of the Hirshfeld surface area, reflecting the prevalence of van der Waals forces.

For example, in the crystal structure of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, H···H interactions comprise 52.9% of the surface, with H···C/C···H contacts (indicative of C-H···π interactions) contributing another 39.5%. nih.gov Similarly, an analysis of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, a Schiff base, revealed that H···H (43.8%) and C···H/H···C (26.7%) interactions were the most significant contributors to its crystal packing. nih.gov Contacts involving heteroatoms, such as O···H/H···O and N···H/H···N, typically make smaller but crucial contributions, corresponding to the specific hydrogen bonds that direct the crystal packing.

Based on these analogues, a Hirshfeld analysis of this compound would be expected to show a high percentage of H···H and C···H/H···C contacts, with distinct, localized regions corresponding to the strong O···H and N···H hydrogen bonds.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | N···H/H···N (%) | Source |

| 2-(2,3-dihydro-1H-perimidin-2-yl)phenol | 52.9 | 39.5 | Not specified | Not specified | nih.gov |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | 43.8 | 26.7 | 6.6 | 3.8 | nih.gov |

Data presented for illustrative purposes to indicate expected interaction types and magnitudes.

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and charge asymmetry often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optical switching. Hydrazone derivatives, which are closely related to hydrazines, are recognized as an efficient class of materials for NLO applications. proquest.comacs.org The NLO response in these molecules arises from the delocalization of π-electrons along a molecular backbone that often connects an electron-donating group to an electron-accepting group.

The this compound molecule contains a phenyl ring (a π-system), a hydroxyl group (electron-donating), a methyl group (weakly electron-donating), and a hydrazino group, which can participate in conjugation. The potential for intramolecular charge transfer within this system suggests it could possess NLO properties.

Computational and experimental studies on various hydrazone derivatives confirm this potential. For instance, the third-order NLO properties of several hydrazone derivatives were investigated using the Z-scan technique, revealing significant nonlinear absorption and refraction. proquest.com Quantum chemical calculations are frequently used to predict NLO behavior by determining the first-order hyperpolarizability (β), a measure of the second-order NLO response. Studies on pyrrole hydrazones have shown that structural modifications, such as the strategic placement of electron-withdrawing groups, can significantly enhance hyperpolarizability values. nih.gov For example, calculated β₀ values for some pyrrole hydrazones were found to be as high as 63.89 × 10⁻³⁰ esu, indicating a strong NLO response. nih.gov

Table 3: Measured Third-Order NLO Properties of Structurally Related Hydrazone Derivatives

| Compound | Nonlinear Refractive Index (n₂) (esu) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Source |

| Ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate (H1) | ~10⁻¹¹ | ~10⁻¹³ | proquest.com |

| Ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate (H2) | ~10⁻¹¹ | ~10⁻¹³ | proquest.com |

| Methyl 5-nitro-2-((2E)-2-(4-nitrobenzylidene)hydrazino)benzoate (H3) | ~10⁻¹¹ | ~10⁻¹³ | proquest.com |

These values demonstrate the NLO potential within the broader class of hydrazone compounds.

Chemical Applications of 2 Hydrazino 5 Methyl Phenol and Its Derivatives

Application in Analytical Chemistry

Chemosensors for Metal Ions Detection

Hydrazone and Schiff base derivatives of 2-Hydrazino-5-methyl-phenol are effective chemosensors for a range of metal ions. The sensing mechanism typically involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ligand. This interaction often leads to a distinct change in the electronic properties of the molecule, resulting in a measurable colorimetric or fluorescent response.

A novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, which is structurally analogous to derivatives of this compound, has been synthesized and demonstrated as a highly selective and sensitive fluorescent chemosensor for Magnesium (Mg²⁺) ions researchgate.net. Upon binding with Mg²⁺, the sensor exhibited a significant fluorescence enhancement, allowing for its detection. The formation of a 1:1 complex between the receptor and the metal ion is responsible for this "turn-on" fluorescent response researchgate.net.

Similarly, other Schiff base ligands have been developed for the colorimetric detection of multiple metal ions, including Copper (Cu²⁺), Iron (Fe³⁺), Vanadium (V⁵⁺), Chromium (Cr³⁺), and Mercury (Hg²⁺) researchgate.net. The coordination with these metals results in the formation of colored complexes, enabling visual detection. The change in color is often attributed to ligand-to-metal charge transfer (LMCT) transitions upon complexation . The high selectivity and sensitivity of these chemosensors make them valuable tools for environmental and biological monitoring researchgate.net.

Table 1: Performance of Hydrazone and Schiff Base Chemosensors for Metal Ion Detection

| Target Ion | Sensor Type | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Mg²⁺ | Fluorescent | Turn-on fluorescence enhancement | Not Specified | researchgate.net |

| Ag⁺ | Fluorescent | High selectivity and sensitivity | 0.0028 ppm (0.026 µM) | researchgate.net |

| Fe³⁺ | Fluorescent | High selectivity and sensitivity | 0.0014 ppm (0.024 µM) | researchgate.net |

| Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric | Formation of colored complexes | Not Specified | |

Detection of Anions (e.g., Fluoride, Cyanide)

The application of hydrazone derivatives extends to the recognition of anions, which is crucial in biological and environmental sciences. The N-H proton of the hydrazone linkage can act as a hydrogen-bond donor, interacting selectively with anions. This interaction can perturb the electronic structure of the molecule, leading to a detectable signal.

For instance, a series of hydrazone derivatives containing anthracene have been designed as artificial receptors for biologically important anions researchgate.net. Through UV-vis, fluorescence, and ¹H NMR titration experiments, these compounds demonstrated a high binding affinity for anions such as acetate (AcO⁻), fluoride (F⁻), and dihydrogen phosphate (H₂PO₄⁻). The interaction, primarily through hydrogen bonding, resulted in fluorescence quenching and distinct visual color changes, enabling these systems to function as colorimetric anion sensors researchgate.net. The deprotonation of the N-H group by strongly basic anions like fluoride is a common sensing mechanism researchgate.net. This principle suggests that derivatives of this compound could be similarly functionalized to create selective anion sensors.

Chromatographic Derivatization Agents for Enhanced Detection

The hydrazine (B178648) group is a well-known reactive moiety used to create derivatizing agents for enhancing the detection of carbonyl compounds (aldehydes and ketones) in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net.

This compound can serve as a derivatizing agent by reacting with the carbonyl group of an analyte to form a stable hydrazone. This reaction offers several analytical advantages:

Enhanced UV-Vis Detection: The resulting hydrazone has an extended system of conjugated double bonds, which shifts its maximum absorption wavelength (λmax) to a longer, more analytically useful region, thereby increasing sensitivity for UV-Vis detectors nih.gov.

Improved Mass Spectrometric Ionization: The derivatization introduces a readily ionizable group, which can significantly enhance the signal in mass spectrometry, particularly in electrospray ionization (ESI) mode researchgate.net.

Increased Hydrophobicity: The reaction converts polar carbonyl compounds into less polar hydrazones, which can improve their retention and separation on reversed-phase HPLC columns amazonaws.com.

For example, 2-hydrazinoquinoline (HQ) has been successfully used as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples, demonstrating the versatility of hydrazine-based reagents researchgate.net.

Catalysis

The Schiff base complexes derived from this compound are of significant interest in the field of catalysis. By coordinating with various transition metals, these ligands can form stable and catalytically active centers for a wide array of organic transformations.

Organometallic Catalysts in Organic Transformations (e.g., Epoxidation of Alkenes)

Metal complexes of Schiff bases are powerful catalysts for oxidation reactions, including the epoxidation of alkenes, which is a critical transformation in industrial and synthetic chemistry . Molybdenum(VI) and Manganese(III) complexes, in particular, have shown high catalytic activity in these reactions epa.gov.

The general mechanism involves the coordination of the Schiff base ligand to the metal center. In the case of molybdenum-catalyzed epoxidation, the complex activates an oxidant, such as tert-butyl hydroperoxide (TBHP), by facilitating the cleavage of the O-O bond. This accelerates the transfer of an oxygen atom from the peroxide to the alkene, forming the corresponding epoxide . Schiff base ligands derived from salicylaldehyde (a structural relative of the phenol (B47542) moiety in the target compound) are commonly employed in these catalytic systems researchgate.net. The electronic and steric properties of the Schiff base ligand can be tuned to optimize the catalyst's activity and selectivity .

Beyond epoxidation, Schiff base metal complexes are also effective catalysts for other transformations, such as the Ring Opening Polymerization (ROP) of cyclic esters like lactide, which is used to produce biodegradable polymers.

Table 2: Applications of Schiff Base Metal Complexes in Homogeneous Catalysis

| Metal Complex | Organic Transformation | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Molybdenum(VI)-Schiff Base | Epoxidation | Olefins | Green catalysis, accelerates oxygen transfer from TBHP | |

| Manganese(III)-Schiff Base | Asymmetric Epoxidation | Indene, Conjugated Olefins | Chiral catalysts, enables asymmetric synthesis |

| Titanium(IV)/Zirconium(IV)-Schiff Base | Ring Opening Polymerization | Lactide, ε-Caprolactone | Produces biodegradable polymers with controlled molecular weight | |

Heterogeneous Catalysis

To overcome challenges associated with homogeneous catalysts, such as difficult separation and recovery, Schiff base metal complexes can be immobilized onto solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid-phase system, including easy removal from the reaction mixture and potential for recycling .

Common supports include polymers like polystyrene, Merrifield resin, and natural polymers such as chitosan researchgate.netresearchgate.net. The Schiff base ligand or its pre-formed metal complex is covalently anchored to the support. These polymer-supported catalysts have been shown to be highly effective and often exhibit greater thermal stability and catalytic activity compared to their unsupported (homogeneous) counterparts researchgate.netresearchgate.net.

Polymer-supported Schiff base complexes of iron(III), manganese(III), cobalt(II), and copper(II) have been successfully used as recyclable catalysts for various oxidation reactions, including the epoxidation of alkenes (e.g., cyclohexene, styrene) and the oxidation of phenols researchgate.netepa.gov. The solid support prevents the deactivation of the catalyst through dimerization and allows for its reuse over multiple catalytic cycles with minimal loss of activity.

Materials Science Applications

In the realm of materials science, the structural attributes of this compound and its derivatives allow for their integration into functional materials designed for optical, electronic, and protective applications. The presence of both electron-donating (hydroxyl and methyl groups) and reactive (hydrazino) sites on the aromatic ring facilitates the synthesis of novel materials with tailored properties.

Development of Light-Emitting Diodes (LEDs)

While direct applications of this compound in commercial LEDs are not extensively documented, its derivatives, particularly Schiff bases, hold potential as components in organic light-emitting diodes (OLEDs). Schiff bases derived from hydrazino-phenolic compounds can form stable metal complexes that exhibit photoluminescent properties. The formation of these complexes can be tuned to emit light at various wavelengths, a critical characteristic for the development of full-color displays. The inherent fluorescence of some Schiff base derivatives, stemming from intramolecular charge transfer phenomena, is a key area of research for creating new emissive materials for OLEDs.

Precursors for Polymeric Materials

This compound can serve as a monomer or a precursor for the synthesis of specialized polymeric materials. Its bifunctional nature, with the hydroxyl and hydrazino groups, allows it to participate in polycondensation reactions. For instance, it can be envisioned as a component in the synthesis of novel polycarbonates, where the phenolic hydroxyl group reacts with a suitable carbonate precursor. While the use of bisphenol A is prevalent in polycarbonate production, concerns over its environmental and health impacts have driven research into alternative bisphenol-free polycarbonates. mdpi.comsemanticscholar.org The incorporation of a hydrazine-containing moiety into the polymer backbone could impart unique properties such as altered thermal stability, solubility, and the potential for post-polymerization modification.

Corrosion Inhibition Studies

The derivatives of this compound, particularly Schiff bases, have demonstrated significant potential as corrosion inhibitors for various metals and alloys, especially in acidic environments. nih.govrsc.orgminia.edu.eg The mechanism of inhibition is attributed to the adsorption of these molecules onto the metal surface, forming a protective film that impedes the corrosive process.

The effectiveness of these Schiff bases is due to the presence of multiple adsorption centers, including the nitrogen and oxygen heteroatoms, the imine (-C=N-) bond, and the aromatic ring. These features facilitate strong coordination with the vacant d-orbitals of the metal, leading to high inhibition efficiencies. rsc.orgmedcraveonline.com Studies on various Schiff bases have shown that their performance is influenced by factors such as the concentration of the inhibitor, the temperature, and the molecular structure of the compound. nih.gov

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | Mild Steel | HCl | 0.5 mM | 96.9 | minia.edu.eg |

| 1-(2-[(5-methylfuran-2-yl)methylene)] hydrazono) phthalazine (MFHPZ) | Mild Steel | 1 M HCl | 5.0 x 10⁻³ M | 93 | rsc.org |

| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one (BZ4) | Mild Steel | Acidic | 5 mM | 96 | nih.gov |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one (BZ3) | Mild Steel | Acidic | 5 mM | 92 | nih.gov |

Role as Intermediates in Advanced Organic Synthesis Methodologies

The reactivity of the hydrazino and phenolic functionalities makes this compound a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its ability to undergo cyclization and condensation reactions is central to its utility in several named reactions and synthetic pathways.

One of the most notable applications of arylhydrazines, including this compound, is in the Fischer indole synthesis . alfa-chemistry.comwikipedia.orgrsc.org This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone, to produce an indole ring system. wikipedia.orgmdpi.com The indole scaffold is a core component of many pharmaceuticals and biologically active natural products. The substituents on the phenylhydrazine, in this case, the hydroxyl and methyl groups, would be incorporated into the final indole product, allowing for the synthesis of specifically substituted indoles. The choice of acid catalyst and reaction conditions can significantly influence the yield and regioselectivity of the Fischer indole synthesis. rsc.orgmdpi.com

Furthermore, this compound is a key precursor for the synthesis of pyrazoles . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or other suitable precursors. mdpi.com The reaction of this compound in such syntheses would lead to the formation of pyrazoles bearing a 2-hydroxy-4-methylphenyl substituent, providing a route to novel, potentially bioactive molecules. Multicomponent reactions have also emerged as an efficient method for the synthesis of complex pyrazole derivatives. nih.gov

Another important class of heterocycles accessible from this compound derivatives are pyridazinones . These are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. Pyridazinone derivatives are known to possess diverse pharmacological properties. The synthesis of pyridazinones can be achieved through the cyclocondensation of hydrazines with appropriate keto-acid or diester precursors. The use of this compound in these reactions would introduce the substituted phenyl group into the pyridazinone structure, offering a pathway to new chemical entities with potential therapeutic applications.

Conclusion and Future Research Directions

Summary of Key Research Achievements

The primary research achievement associated with 2-Hydrazino-5-methyl-phenol is its implicit role as a valuable synthetic intermediate, particularly in the construction of heterocyclic scaffolds that are foundational to many areas of medicinal chemistry. The most significant application is its use as a precursor in the Fischer indole synthesis.

The Fischer indole synthesis is a robust and widely used chemical reaction for synthesizing indole rings by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. ijarsct.co.innih.gov The indole structure is a privileged scaffold found in a vast number of biologically active molecules and pharmaceuticals. ijarsct.co.inresearchgate.net By using this compound as the arylhydrazine component, chemists can synthesize indoles with a specific substitution pattern—namely, a hydroxyl group at the 6-position and a methyl group at the 4-position of the indole ring. This predictable regiochemistry is a key achievement, allowing for the targeted synthesis of compounds for biological screening.

The reaction of this compound with various carbonyl compounds can be predicted to yield specific indole derivatives, as illustrated in the table below.

Table 1: Predicted Indole Products from Fischer Indolization with this compound

| Carbonyl Reactant | Predicted Indole Product | Potential Significance |

|---|---|---|

| Acetone | 2,4-Dimethyl-1H-indol-6-ol | Core structure for further functionalization. |

| Pyruvic Acid | 6-Hydroxy-4-methyl-1H-indole-2-carboxylic acid | Intermediate for synthesizing tryptophan analogues. |

| Cyclohexanone (B45756) | 4-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol | Precursor to carbazole alkaloids with diverse bioactivities. |

This strategic use as a tailored building block represents the most significant "achievement" for the compound, enabling access to complex molecules that would be more challenging to synthesize through other routes.

Emerging Research Frontiers for this compound

Future research on this compound is poised to expand beyond its role in indole synthesis into new and exciting territories.

Development of Novel Hydrazone Derivatives: The condensation of the hydrazine (B178648) moiety with various aldehydes and ketones can produce a library of hydrazone derivatives. scispace.commdpi.com Research on hydrazones derived from other functionalized phenols, such as thymol and carvacrol, has revealed a wide spectrum of biological activities. ajrconline.orgresearchgate.net This suggests a promising frontier for synthesizing and screening this compound-based hydrazones for various therapeutic properties. scispace.com

Coordination Chemistry and Metal Complexation: The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The nitrogen atoms of the hydrazine group and the oxygen of the phenolic hydroxyl can act as donor atoms to coordinate with metal ions, forming stable metal complexes. researchgate.net These complexes could be investigated for catalytic activity, applications in materials science, or as novel antimicrobial agents.

Synthesis of Other Heterocyclic Systems: Beyond indoles, the hydrazine functional group is a key synthon for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyridazines. mdpi.com Exploring the cyclization reactions of this compound with diketones or other appropriate precursors could yield novel families of heterocyclic compounds possessing the embedded hydroxymethylphenyl scaffold.

Table 2: Potential Biological Activities for Screening Based on Analogous Structures

| Derivative Class | Observed Activities in Analogues | Key References |

|---|---|---|

| Hydrazide-Hydrazones | Antioxidant, Antimicrobial, Anti-inflammatory | scispace.comajrconline.orgresearchgate.net |

| Indole Derivatives | Antitumor, Antifungal, Anti-diabetic | nih.gov |

| Metal Complexes | Antibacterial, DNA Cleavage, Catalytic | researchgate.net |

Challenges and Opportunities in Synthesis and Application Development

Despite its potential, the wider adoption of this compound in research and development is subject to several challenges and corresponding opportunities.

Challenges:

Synthetic Accessibility and Purity: The synthesis of substituted arylhydrazines can be challenging. The standard route via diazotization of an aniline followed by reduction can suffer from side reactions, leading to impurities that are difficult to remove. The stability of the hydrazine moiety itself can also be a concern, as it is susceptible to oxidation. rsc.org Achieving high purity on a large scale is often a significant hurdle for bringing such building blocks into wider use.

Limited Commercial Availability: As indicated by its presence primarily in specialized chemical supplier catalogs, this compound is not a bulk commodity chemical. jwpharmlab.comcapot.com Its limited availability and potentially high cost can deter its use in large-scale screening campaigns or process development.

Opportunities:

Development of Greener Synthetic Routes: There is a significant opportunity to develop more efficient, safer, and environmentally friendly methods for synthesizing substituted hydrazinophenols. This could involve exploring novel catalytic methods that avoid harsh reagents or developing continuous flow processes for better control and safety. rsc.org Mechanochemical synthesis, which involves solvent-free grinding, has shown promise for the formation of hydrazones and could potentially be adapted for the synthesis of the parent hydrazine itself. mdpi.com

Combinatorial Chemistry and High-Throughput Screening: The straightforward reactivity of the hydrazine group presents an opportunity for the rapid generation of compound libraries. By reacting this compound with a diverse set of carbonyl compounds in a combinatorial fashion, large libraries of novel hydrazones and indoles can be created and subjected to high-throughput screening to identify new drug leads.

Exploration of Niche Applications: The unique electronic and structural features imparted by the combination of hydroxyl, methyl, and hydrazine groups on a benzene (B151609) ring could be exploited for niche applications. This could include the development of specialized fluorescent probes, redox-active polymers, or agricultural chemicals where this specific substitution pattern confers a unique advantage.

Q & A

Basic: How can 2-Hydrazino-5-methyl-phenol be synthesized, and what are the critical parameters for optimizing yield?

Methodological Answer:

The synthesis of this compound typically involves hydrazine substitution on a phenolic precursor. For example, a related compound, (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol, was synthesized by reacting 2-hydroxy-4,5-dimethyl acetophenone with phenylhydrazine under reflux in ethanol, followed by crystallization . Key parameters include:

- Reagent stoichiometry : Excess hydrazine (1.5–2.0 equivalents) ensures complete substitution.

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization.

- Acid catalysis : Trace acetic acid or Na₂S₂O₅ (as in benzimidazole synthesis) can accelerate hydrazone formation .

- Workup : Precipitation in ice-water improves purity. Yield optimization requires monitoring by TLC or HPLC to isolate intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation pitfalls be avoided?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies hydrazino (-NH-NH₂) and phenolic (-OH) protons. However, tautomerism (e.g., hydrazone vs. azo forms) can cause signal splitting; use deuterated DMSO to stabilize tautomers .

- IR : Stretching bands for N-H (3200–3350 cm⁻¹) and O-H (broad ~3400 cm⁻¹) confirm functional groups. Avoid moisture contamination by using KBr pellets dried under vacuum.

- Mass spectrometry (MS) : High-resolution ESI-MS distinguishes molecular ions ([M+H]⁺) from fragmentation products. Calibrate with internal standards to resolve isotopic patterns.

- Pitfalls : Hydrazine oxidation during analysis can lead to false nitro/azo derivatives; perform analyses under inert atmosphere .

Basic: How do hydrogen bonding interactions influence the crystal structure of this compound, and what analytical methods are used to study them?

Methodological Answer:

Hydrogen bonding governs molecular packing and stability. For example:

- Intramolecular H-bonding : The hydrazino group may form a six-membered ring with the phenolic -OH, reducing reactivity .

- Intermolecular networks : Phenolic -OH and hydrazino -NH groups can create layered structures via O-H···N and N-H···O interactions.

Analytical methods : - X-ray crystallography : Use SHELX software for structure solution and refinement. Define H-atom positions using difference Fourier maps .

- Graph-set analysis : Classify H-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do exchange-correlation functionals impact accuracy?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP with 6-311++G(d,p) basis set models tautomerism and frontier orbitals (HOMO/LUMO). Exact exchange terms (e.g., in hybrid functionals) improve thermochemical accuracy for hydrazine derivatives .

- Benchmarking : Compare with post-Hartree-Fock methods (e.g., MP2) for non-covalent interactions.

- Solvent effects : Use PCM or SMD models to simulate polar environments. For example, aqueous solvation stabilizes zwitterionic forms .

Advanced: How can researchers resolve contradictions in experimental vs. computational data regarding the tautomeric equilibrium of this compound?

Methodological Answer:

- Variable-temperature NMR : Detect tautomer populations by observing chemical shift changes (e.g., -NH vs. -N= signals) at 25–100°C .

- DFT-driven MD simulations : Model free energy surfaces to identify dominant tautomers. Use meta-GGA functionals (e.g., SCAN) for better conformational sampling.

- Crystallographic validation : Compare computed tautomer energies with observed solid-state structures .

- Statistical analysis : Apply Bayesian methods to quantify uncertainty in conflicting data .

Advanced: What strategies are recommended for designing derivatives of this compound to enhance specific physicochemical properties?

Methodological Answer:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to increase acidity of the phenolic -OH, enhancing metal-chelation capacity .

- Steric hindrance : Add bulky groups (e.g., tert-butyl) near the hydrazino moiety to stabilize reactive intermediates.

- Computational SAR : Use QSAR models with descriptors like logP and polar surface area to predict solubility/bioavailability.

- Cross-coupling reactions : Employ Suzuki-Miyaura or Ullmann reactions to attach aryl/heteroaryl groups for π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.